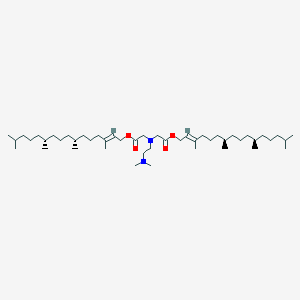
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2'-((2-(dimethylamino)ethyl)azanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is a complex organic compound with a unique structure. This compound is characterized by its long hydrocarbon chains and the presence of a dimethylaminoethyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research fields due to its distinctive molecular configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate typically involves multiple steps, including the formation of the hydrocarbon chains and the introduction of the dimethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chains may also play a role in the compound’s ability to integrate into lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structure but differs in its functional groups and reactivity.
Ammonium Sulfide Compounds: These compounds share some structural similarities but have different chemical properties and applications.
Uniqueness
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C48H92N2O4 |
|---|---|
Peso molecular |
761.3 g/mol |
Nombre IUPAC |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] 2-[2-(dimethylamino)ethyl-[2-oxo-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]ethyl]amino]acetate |
InChI |
InChI=1S/C48H92N2O4/c1-39(2)19-13-21-41(5)23-15-25-43(7)27-17-29-45(9)31-35-53-47(51)37-50(34-33-49(11)12)38-48(52)54-36-32-46(10)30-18-28-44(8)26-16-24-42(6)22-14-20-40(3)4/h31-32,39-44H,13-30,33-38H2,1-12H3/b45-31+,46-32+/t41-,42-,43-,44-/m1/s1 |
Clave InChI |
HKNMPEYUTJXLGF-UKYAJNAESA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/COC(=O)CN(CC(=O)OC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)CCN(C)C)/C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CN(CCN(C)C)CC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


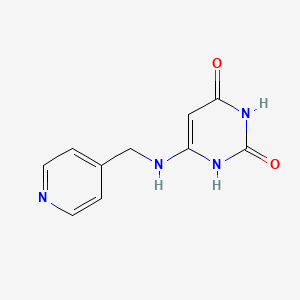
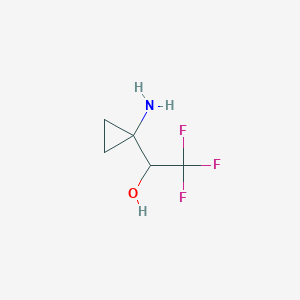
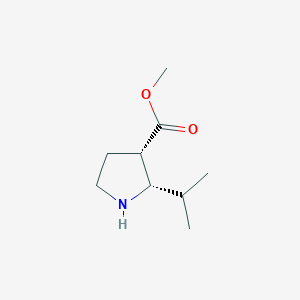
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
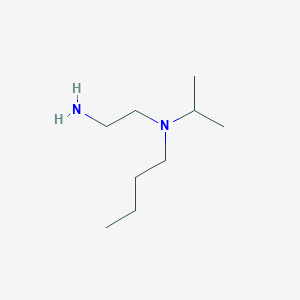
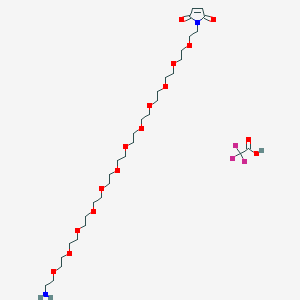
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
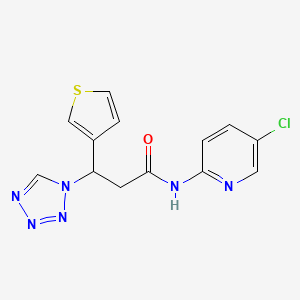
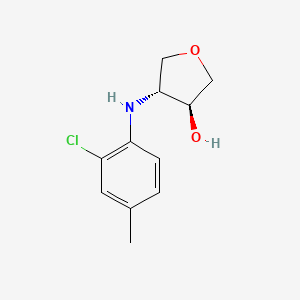

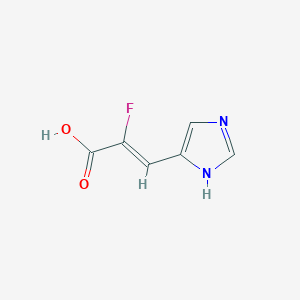
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
